3-Bromo-5-methylbenzonitrile can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research and industrial use. It is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a bromo-substituted benzonitrile, with the CAS number 124289-21-0. The compound's InChI key is InChI=1/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
.
The synthesis of 3-Bromo-5-methylbenzonitrile can be achieved through several methods, including:
Each of these methods requires optimization of reaction conditions such as temperature, time, and the molar ratios of reactants to achieve high yields.
The molecular structure of 3-Bromo-5-methylbenzonitrile consists of a benzene ring substituted with a bromine atom at the third position and a nitrile group at the fifth position, alongside a methyl group at the second position. The spatial arrangement allows for specific interactions in chemical reactions.
The presence of both electron-withdrawing (nitrile) and electron-donating (methyl) groups influences its reactivity patterns in organic synthesis.
3-Bromo-5-methylbenzonitrile participates in various chemical reactions typical for aromatic compounds:
The mechanism of action for reactions involving 3-Bromo-5-methylbenzonitrile typically follows classical pathways for electrophilic aromatic substitution or nucleophilic substitution:
These mechanisms are influenced by electronic effects from substituents on the aromatic ring.
The physical and chemical properties of 3-Bromo-5-methylbenzonitrile are crucial for its applications:
3-Bromo-5-methylbenzonitrile has several important applications in scientific research and industry:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2